molecular formula C10H14N2O2 B1399934 4-amino-2-ethoxy-N-methylbenzamide CAS No. 1676-82-0

4-amino-2-ethoxy-N-methylbenzamide

Cat. No. B1399934
CAS RN: 1676-82-0
M. Wt: 194.23 g/mol
InChI Key: IMWLELISUILVHU-UHFFFAOYSA-N
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Description

4-amino-2-ethoxy-N-methylbenzamide is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is also known by the synonym Benzamide .


Molecular Structure Analysis

The molecular structure of 4-amino-2-ethoxy-N-methylbenzamide can be represented by the molecular formula C10H14N2O2 . Unfortunately, the specific 3D structure or 2D Mol file is not available in the retrieved resources.


Physical And Chemical Properties Analysis

4-amino-2-ethoxy-N-methylbenzamide has a molecular weight of 194.23 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

  • Molar Refraction and Polarizability Studies : A study by R. Sawale et al. (2016) investigated the molar refraction and polarizability of a similar compound, focusing on its antiemetic and parasympathomimetic activities. This research is vital for understanding the optical properties of these compounds in various solutions.

  • Impurity Identification in Drug Synthesis : Research by Prasad Kancherla et al. (2018) identified novel impurities in the synthesis of Repaglinide, an anti-diabetic drug, using techniques like LC-ESI/MS, which is crucial for ensuring drug purity and efficacy.

  • Synthesis and Characterization of Novel Polyimides : A study by M. Butt et al. (2005) explored the synthesis of new diamines, including derivatives of benzamide, for creating novel polyimides. This research contributes to the development of new materials with potential industrial applications.

  • Environmental Applications : N. Rahman and M. Nasir (2019) demonstrated the use of a benzamide derivative in removing Ni(II) from aqueous solutions, showcasing its potential application in environmental remediation.

  • Electrochemical Studies for Antioxidant Activity : The electrochemical oxidation of amino-substituted benzamides, as studied by I. Jovanović et al. (2020), is crucial for understanding their antioxidant properties, highlighting their potential use in combating oxidative stress.

  • Thermal Stability Analysis : Research on the thermal stability of a related compound, ADMBA, by Yunbo Cong and Chunsheng Cheng (2021), provides valuable information for its safe handling and storage in industrial processes.

  • Synthesis of Complex Organic Compounds : The synthesis of complex organic compounds like AZD4877, a potential anticancer agent, as reported by M. Theoclitou et al. (2011), involves the use of benzamide derivatives, indicating the role of these compounds in medicinal chemistry.

  • Study of Nonlinear Optical Properties : The work by Hasanain A. Abdullmajed et al. (2021) on Schiff base compounds derived from ethyl-4-amino benzoate demonstrates the exploration of nonlinear optical properties, which is significant for optical applications.

Safety And Hazards

The safety data sheet for a related compound, Benzamide, suggests that it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels . In case of skin or eye contact, wash immediately with plenty of water and seek medical attention if irritation persists . If ingested, rinse mouth with plenty of water and seek medical attention .

properties

IUPAC Name

4-amino-2-ethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWLELISUILVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297934
Record name 4-Amino-2-ethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-2-ethoxy-N-methylbenzamide

CAS RN

1676-82-0
Record name 4-Amino-2-ethoxy-N-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1676-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-ethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101297934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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